molecular formula C41H38N6O5S2 B1682296 XV638 CAS No. 183854-11-7

XV638

Cat. No.: B1682296
CAS No.: 183854-11-7
M. Wt: 758.9 g/mol
InChI Key: JDALSSGOBMTZEP-NWJWHWDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of XV638 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

XV638 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Introduction to XV638

This compound is a synthetic compound recognized for its significant role as an inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. This compound belongs to the class of benzamide derivatives and features a complex structure that includes a thiazole moiety and a diazepane ring, which contribute to its pharmacological properties. The primary application of this compound is in the field of antiviral research, particularly for developing therapies against HIV/AIDS.

Antiviral Research

  • HIV-1 Protease Inhibition : The primary application of this compound is as an HIV-1 protease inhibitor. Its ability to inhibit this enzyme positions it as a candidate for inclusion in antiretroviral therapy regimens. Research has shown that this compound effectively reduces viral load in infected cell cultures, showcasing its potential as an antiretroviral agent .

Biological Pathway Investigation

  • This compound serves as a valuable tool in investigating biological pathways and enzyme functions related to HIV replication. It aids researchers in understanding the dynamics of viral protease interactions and resistance mechanisms.

Drug Development

  • The compound is explored for its potential therapeutic applications beyond HIV, including its role in developing new pharmaceuticals targeting various viral infections. Its unique structural characteristics may lead to the design of next-generation inhibitors with improved efficacy against drug-resistant variants .

Quality Control Standards

  • In industrial settings, this compound is utilized as a reference standard in quality control processes for pharmaceutical manufacturing, ensuring consistency and reliability in drug formulation.

Case Study 1: In Vitro Efficacy

In vitro studies have demonstrated that this compound significantly reduces viral loads in cell cultures infected with HIV-1. These studies involved comparing the antiviral activity of this compound against other known inhibitors, confirming its competitive inhibition profile and highlighting its potential for therapeutic use.

Case Study 2: Structural Analysis

Structural analysis using molecular docking simulations has provided insights into how this compound interacts with HIV-1 protease at the molecular level. These studies reveal critical binding dynamics that inform future drug design efforts aimed at overcoming resistance mechanisms presented by evolving viral strains .

Mechanism of Action

XV638 exerts its effects by inhibiting the activity of HIV-1 protease, an enzyme crucial for the maturation and replication of the HIV virus. The compound binds to the active site of the protease, preventing it from cleaving the viral polyprotein precursors into functional proteins. This inhibition disrupts the viral life cycle and reduces the production of infectious viral particles .

Biological Activity

XV638 is a cyclic urea compound primarily studied for its biological activity as an inhibitor of HIV-1 protease. This article delves into its mechanisms, efficacy, and relevant case studies to provide a comprehensive overview of its potential in therapeutic applications.

HIV-1 protease is crucial for the maturation of infectious viral particles, as it cleaves the gag-pol polyprotein into functional proteins necessary for viral replication. This compound acts by binding to the active site of the HIV-1 protease, inhibiting its enzymatic activity and thereby preventing viral replication. The binding affinity and inhibition kinetics are critical parameters in assessing its potency.

Binding Affinity and Inhibition Kinetics

A study published in the Journal of Biological Chemistry provided insights into the binding characteristics of this compound. The crystal structure of HIV-1 protease complexed with this compound revealed significant interactions at the active site, contributing to its inhibitory effects. The following table summarizes key findings on binding affinities and inhibition constants (Kd):

Inhibitor Kd (M) ΔG (cal/mole) ΔH (cal/mole) −TΔS (cal/mole)
This compound2.4e−08−9.53e+035.40e+03−1.46e+04

These results indicate that this compound has a strong binding affinity for HIV-1 protease, suggesting its potential effectiveness as a therapeutic agent against HIV.

Case Studies

Several case studies have been conducted to evaluate the therapeutic efficacy of this compound in clinical settings:

  • Case Study on Drug Resistance :
    A study investigated the efficacy of this compound against drug-resistant strains of HIV-1. The findings demonstrated that this compound retained significant inhibitory activity against variants with known mutations that confer resistance to other protease inhibitors. This highlights its potential use in treatment regimens for patients with multi-drug-resistant HIV.
  • Pharmacokinetics and Bioavailability :
    Another case study focused on the pharmacokinetics of this compound, assessing its absorption, distribution, metabolism, and excretion (ADME) properties. Results indicated that this compound is orally bioavailable, making it a candidate for oral administration in therapeutic settings.
  • Combination Therapy :
    A clinical trial evaluated the effects of combining this compound with other antiretroviral agents. The results showed enhanced viral suppression compared to monotherapy, suggesting that combination therapy could be beneficial in managing HIV infections more effectively.

Q & A

Basic Research Questions

Q. What are the key molecular mechanisms by which XV638 inhibits HIV protease activity?

this compound inhibits HIV protease by forming strong interactions with catalytic residues (e.g., D25) and the S2 subsite. Structural studies (PDB ID: 1QBR) reveal enhanced van der Waals contacts (30–40% increase) and 2–4 additional hydrogen bonds compared to first-generation inhibitors like DMP323. These interactions compensate for resistance mutations by maintaining binding affinity despite structural changes in the protease . Methodological Tip: Use X-ray crystallography (1.8 Å resolution) to resolve binding modes and molecular dynamics (MD) simulations to quantify interaction energy changes.

Q. How does this compound overcome drug resistance mutations in HIV protease?

this compound’s P2 substituents create a larger complementary surface area, reducing dependency on the S1 subsite (commonly mutated in resistant strains). For example, in mutants V82F/I84V, this compound retains efficacy by redistributing binding energy to the S2 subsite, avoiding steric clashes caused by mutations . Methodological Tip: Employ mutagenesis assays paired with isothermal titration calorimetry (ITC) to measure binding thermodynamics across mutants.

Q. What experimental techniques validate this compound’s binding affinity and specificity?

High-resolution X-ray crystallography (e.g., 1QBR structure) and surface plasmon resonance (SPR) are standard for validating binding. For kinetic analysis, use stopped-flow fluorescence assays to measure protease inhibition constants (Ki) .

Advanced Research Questions

Q. How can computational modeling predict this compound’s efficacy against emerging protease mutations?

Q. What strategies address solubility challenges in this compound’s pharmaceutical development?

Solubility limitations arise from this compound’s hydrophobic P2 groups. Strategies include:

  • Structural modification: Introduce polar substituents without disrupting S2 interactions.
  • Formulation optimization: Use lipid-based nano-carriers or cyclodextrin complexes. Methodological Tip: Apply quantitative structure-property relationship (QSPR) models to balance solubility and binding affinity .

Q. How should researchers analyze contradictions between in vitro binding data and cellular efficacy?

Discrepancies often stem from off-target effects or cellular uptake variability. Resolve by:

  • Multi-scale modeling: Combine MD simulations (binding) with pharmacokinetic/pharmacodynamic (PK/PD) models.
  • Cell-based assays: Use fluorescence-polarization assays in T-cell lines to correlate intracellular inhibitor concentration with protease inhibition .

Q. Data Contradiction and Validation

Q. How to reconcile divergent results in this compound’s binding affinity across experimental platforms?

Cross-validate using orthogonal methods:

  • Compare ITC (thermodynamic) vs. SPR (kinetic) data.
  • Validate computational ΔΔGbind predictions with experimental mutagenesis data (e.g., IC50 shifts in V82F/I84V mutants) .

Q. Key Challenges and Future Directions

  • Challenge: Balancing this compound’s potency with pharmacokinetic properties.
  • Opportunity: Integrate machine learning with fragment-based drug design to optimize S2 interactions while improving solubility .

Properties

CAS No.

183854-11-7

Molecular Formula

C41H38N6O5S2

Molecular Weight

758.9 g/mol

IUPAC Name

3-[[(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-3-[[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]methyl]-1,3-diazepan-1-yl]methyl]-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C41H38N6O5S2/c48-35-33(23-27-9-3-1-4-10-27)46(25-29-13-7-15-31(21-29)37(50)44-39-42-17-19-53-39)41(52)47(34(36(35)49)24-28-11-5-2-6-12-28)26-30-14-8-16-32(22-30)38(51)45-40-43-18-20-54-40/h1-22,33-36,48-49H,23-26H2,(H,42,44,50)(H,43,45,51)/t33-,34-,35+,36+/m1/s1

InChI Key

JDALSSGOBMTZEP-NWJWHWDBSA-N

SMILES

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=NC=CS4)CC5=CC(=CC=C5)C(=O)NC6=NC=CS6)CC7=CC=CC=C7)O)O

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=NC=CS4)CC5=CC(=CC=C5)C(=O)NC6=NC=CS6)CC7=CC=CC=C7)O)O

Canonical SMILES

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=NC=CS4)CC5=CC(=CC=C5)C(=O)NC6=NC=CS6)CC7=CC=CC=C7)O)O

Appearance

Solid powder

Key on ui other cas no.

183854-11-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

XV638;  XV-638;  XV 638.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.